Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide
CAS No.: 138417-40-0
Cat. No.: VC21291404
Molecular Formula: C6H4N2O3S
Molecular Weight: 184.17 g/mol
* For research use only. Not for human or veterinary use.
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide - 138417-40-0](/images/no_structure.jpg)
Specification
CAS No. | 138417-40-0 |
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Molecular Formula | C6H4N2O3S |
Molecular Weight | 184.17 g/mol |
IUPAC Name | 1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one |
Standard InChI | InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9) |
Standard InChI Key | TYWYQFLITLNVEM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(N=C1)S(=O)(=O)NC2=O |
Canonical SMILES | C1=CC2=C(N=C1)S(=O)(=O)NC2=O |
Introduction
Chemical Structure and Identifiers
Molecular Composition and Structural Formula
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is characterized by its fused ring system containing an isothiazole ring connected to a pyridine ring. The compound has the molecular formula C₆H₄N₂O₃S, with a molecular weight of 184.17 g/mol . Its structure features a carbonyl group at the 3-position of the isothiazole ring and two oxygen atoms attached to the sulfur atom, forming the 1,1-dioxide moiety.
The compound can be represented using various chemical notation systems:
The compound is also known by the alternative name 1,1-dioxo- thiazolo[5,4-b]pyridin-3-one . Its CAS registry number is 138417-40-0, providing a unique identifier in chemical databases .
Physical and Chemical Properties
Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide possesses several notable physical and chemical properties that influence its behavior in various chemical environments:
Property | Value | Source |
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Molecular Weight | 184.17 g/mol | |
Density | 1.661 | |
pKa (Predicted) | 2.86±0.20 | |
Recommended Storage | Sealed in dry conditions, Room Temperature |
The compound's acidic character, as indicated by its relatively low pKa value, suggests that the N-H proton in the isothiazole ring is moderately acidic. This property can be significant for its reactivity and potential interactions with biological targets.
Spectroscopic Characterization
Predicted collision cross-section (CCS) data provides valuable information for mass spectrometric analysis of the compound:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 185.00154 | 135.2 |
[M+Na]⁺ | 206.98348 | 146.8 |
[M+NH₄]⁺ | 202.02808 | 144.0 |
[M+K]⁺ | 222.95742 | 139.9 |
[M-H]⁻ | 182.98698 | 134.5 |
[M+Na-2H]⁻ | 204.96893 | 140.4 |
[M]⁺ | 183.99371 | 137.0 |
[M]⁻ | 183.99481 | 137.0 |
These values are instrumental for identification and characterization of the compound using mass spectrometry techniques, particularly when coupled with ion mobility spectrometry .
Synthetic Approaches
Documented Synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one
Research indicates that isothiazolo[5,4-b]pyridin-3(2H)-one has been successfully synthesized as "a rare example of a fused bisheterocyclic system, albeit with a lower yield of 52%" . The synthesis utilized nano-nickel ferrite (NNF) catalyst and sulfur powder as a chalcogenation agent, with 4-dimethylaminopyridine as the base .
This synthetic approach represents a significant advancement in accessing this class of compounds, although the moderate yield suggests opportunities for further optimization. The use of a recyclable catalyst (up to five runs) also points to the sustainability aspects of this methodology .
Structural Derivatives
Key Derivatives of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide
Several derivatives of isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide have been documented in the literature, demonstrating the versatility of this scaffold for chemical modification. These derivatives primarily involve substitutions at various positions of the core structure, particularly at the nitrogen of the isothiazole ring and at the 4 and 6 positions of the pyridine ring.
Two notable examples include:
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4,6-Dimethyl-2-(2-oxo-2-phenylethyl)isothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide (CID 463843)
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4,6-Dimethyl-2-(3-(4-phenyl-1-piperazinyl)propyl)isothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide (CID 3073073)
These derivatives feature methyl groups at the 4 and 6 positions of the pyridine ring, with different substituents at the nitrogen atom of the isothiazole ring, demonstrating the potential for structural diversification of this scaffold.
Structure-Activity Relationships
Synthetic Methodologies for Related Compounds
Metal-Catalyzed Approaches
The synthesis of related heterocyclic compounds, particularly benzo[d]isothiazoles, provides insights into potential synthetic strategies for isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and its derivatives. Several metal-catalyzed approaches have been documented:
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Copper-catalyzed methodologies: Copper(I) iodide has been utilized to catalyze the formation of benzo[d]isothiazolones from 2-mercapto-N-substituted benzamides. The reaction proceeds through an oxidative mechanism, requiring an oxygen atmosphere for optimal results .
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Cobalt-catalyzed synthesis: Cobalt phthalocyanine-tetrasodium sulfonate (CoPcS) has been employed for N,S-bond formation in water under oxygen atmosphere, facilitating ring-closure towards benzoisothiazolones. This approach offers advantages in terms of sustainability, as the aqueous medium and catalyst can be recycled multiple times .
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Nickel-mediated synthesis: Nano-nickel ferrite (NNF) catalyst has been used with sulfur powder for the efficient synthesis of fused isothiazole structures, including isothiazolo[5,4-b]pyridin-3(2H)-one, albeit with a moderate yield of 52% .
Alternative Synthetic Strategies
Beyond metal-catalyzed approaches, several alternative strategies have been explored for the synthesis of related compounds:
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Electrochemical synthesis: Intramolecular N-H/S-H coupling of 2-mercaptobenzamides has been achieved through electrochemical methods, generating hydrogen gas as a side product. This approach offers an environmentally friendly alternative to traditional metal-catalyzed methods .
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Metal-free approaches: Various metal-free methodologies have been developed for the synthesis of related heterocyclic compounds, potentially providing alternative routes to isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and its derivatives with reduced environmental impact.
Future Research Directions
Optimization of Synthetic Methods
Given the reported moderate yield (52%) for the synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one, there is significant scope for optimization of synthetic methodologies. Future research could focus on:
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Exploring alternative catalysts and reaction conditions to improve yield and selectivity
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Developing more sustainable synthetic approaches with reduced environmental impact
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Investigating continuous-flow methods for scalable production
Exploration of Biological Activities
The unique structural features of isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide warrant comprehensive investigation of its potential biological activities. Future studies could assess:
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Interactions with various biological targets, particularly enzymes and receptors
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Antimicrobial, antiviral, or anticancer properties
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Structure-activity relationships to guide the development of more potent and selective derivatives
Material Science Applications
Beyond pharmaceutical applications, the unique electronic properties of isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide could be explored for material science applications. The extended π-system combined with the electron-withdrawing sulfone group could impart interesting optical and electronic properties, potentially relevant for organic electronics or sensing applications.
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